[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Description
5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound with a unique structure that combines pyrazole, pyrimidine, and indole moieties
Properties
IUPAC Name |
[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O/c1-12-8-14-6-4-5-7-18(14)30(12)21(32)15-10-26-31-19(22(23,24)25)9-17(27-20(15)31)16-11-29(3)28-13(16)2/h4-7,9-12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQLVITZGGYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CN(N=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the indole derivative. Key steps include:
- Formation of Pyrazole Intermediate : This involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
- Synthesis of Pyrimidine Intermediate : The trifluoromethyl group is introduced into the pyrimidine ring through a series of reactions involving halogenation and nucleophilic substitution.
- Coupling Reaction : The pyrazole and pyrimidine intermediates are coupled with the indole derivative using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone has several scientific research applications:
- Medicinal Chemistry : It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
- Materials Science : The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
- Industrial Chemistry : It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt critical metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
- 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone can be compared with other pyrazole and pyrimidine derivatives that have similar structures but different functional groups.
- Quinmerac : Another compound with a pyrazole and pyrimidine core, used primarily as a herbicide .
Uniqueness : The uniqueness of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
